

A Comprehensive Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B1427097

[Get Quote](#)

This guide provides an in-depth analysis of **6-(Trifluoromethyl)pyridazine-3-carboxylic acid**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, synthesis, reactivity, and its role as a versatile building block in the creation of novel bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a pyridazine derivative characterized by a trifluoromethyl group at the 6-position and a carboxylic acid group at the 3-position. This unique substitution pattern imparts specific electronic properties and steric influences that are highly valuable in molecular design.

Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation for its application. The key identifiers and calculated properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[1] [2]
Molecular Weight	192.09 g/mol	[1]
Monoisotopic Mass	192.01466 Da	
CAS Number	1192155-05-7	[2]
MDL Number	MFCD23382367	[2]
SMILES	O=C(C1=NN=C(C(F)(F)C=C1)O	[2]
InChI	InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13)	[3]
Predicted XlogP	0.6	[3]

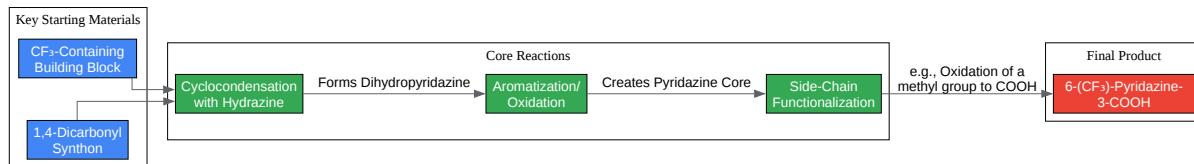
Table 1: Key Physicochemical Properties and Identifiers.

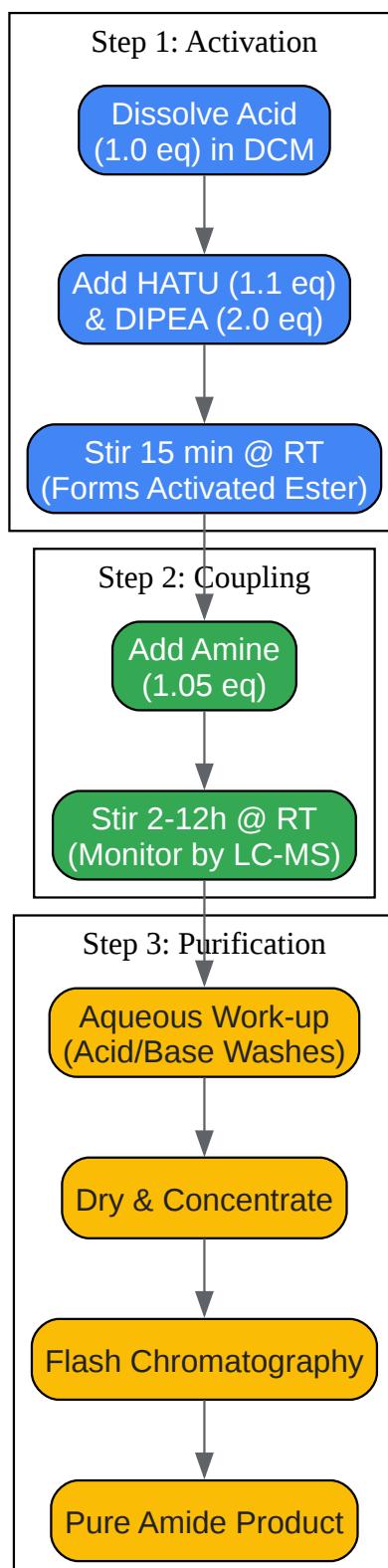
The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the acidity of the carboxylic acid and the overall electronic nature of the pyridazine ring. The predicted XlogP value suggests moderate lipophilicity, a crucial parameter in drug design for balancing solubility and membrane permeability.

Structural Isomers

It is important to distinguish the title compound from its structural isomers, which may exhibit different chemical and biological properties. Other isomers include 5-(trifluoromethyl)pyridazine-3-carboxylic acid and 6-(trifluoromethyl)pyridazine-4-carboxylic acid, each with the same molecular formula and weight but with different substitution patterns on the pyridazine ring.[\[4\]](#)[\[5\]](#)

Synthesis and Reactivity Insights


The synthesis of trifluoromethylated pyridazines is a topic of considerable research, driven by their potential biological activities.[\[6\]](#) While specific, detailed public-domain synthesis protocols


for **6-(trifluoromethyl)pyridazine-3-carboxylic acid** are not extensively documented, general strategies for related structures provide a logical framework for its preparation.

Synthetic Strategies: A Mechanistic Perspective

The construction of the trifluoromethylated pyridazine core often involves cyclocondensation reactions using building blocks that already contain the trifluoromethyl group.^[7] A plausible synthetic approach could involve the reaction of a trifluoromethyl-substituted 1,4-dicarbonyl compound or its equivalent with hydrazine, followed by oxidation and functional group manipulation to install the carboxylic acid.

The choice of starting materials and reagents is critical. For instance, the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a common strategy for introducing the CF₃-containing fragment in the synthesis of related heterocyclic systems.^[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]
- 2. appchemical.com [appchemical.com]
- 3. PubChemLite - 6-(trifluoromethyl)pyridazine-3-carboxylic acid (C₆H₃F₃N₂O₂) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 5-(trifluoromethyl)pyridazine-3-carboxylic acid (C₆H₃F₃N₂O₂) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 6-(trifluoromethyl)pyridazine-4-carboxylic acid (C₆H₃F₃N₂O₂) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-(Trifluoromethyl)pyridazine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1427097#6-trifluoromethyl-pyridazine-3-carboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com